molecular formula C19H24O10 B12521373 Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol CAS No. 676131-45-6

Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol

Cat. No.: B12521373
CAS No.: 676131-45-6
M. Wt: 412.4 g/mol
InChI Key: WMKJVVORICPQQW-UHFFFAOYSA-N
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Description

Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol (hereafter referred to as the target compound) is a multifunctional organic molecule featuring a benzofuran core fused to a benzene ring, substituted with hydroxyl groups at positions 6, 8, and 9 (triol), a methyl group at position 1, and an acetic acid moiety.

Properties

CAS No.

676131-45-6

Molecular Formula

C19H24O10

Molecular Weight

412.4 g/mol

IUPAC Name

acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol

InChI

InChI=1S/C13H12O4.3C2H4O2/c1-6-11-8(5-17-6)2-7-3-9(14)4-10(15)12(7)13(11)16;3*1-2(3)4/h2-4,6,14-16H,5H2,1H3;3*1H3,(H,3,4)

InChI Key

WMKJVVORICPQQW-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3C=C2CO1)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs: Benzofuran Derivatives

(a) Benzofuranyl Acetic Acid Amides
  • Structure : These compounds (e.g., those in ) share the benzofuran-acetic acid backbone but replace the triol and methyl groups with amide functionalities.
  • Synthesis: Synthesized via Sonogashira coupling-cyclization or methyl ketone rearrangements, these amides are optimized for antifungal activity against pathogens like Fusarium oxysporum .
(b) Simple Benzofuran-Acetic Acid Mixtures
  • Source : Found in wood vinegar (e.g., coconut shell pyrolysis), these include acetic acid and benzofuran as separate components rather than fused structures .
  • Application : Used broadly as antimicrobial agents or preservatives, but their activity is less targeted compared to the triol-substituted target compound .
Table 1: Structural Comparison of Benzofuran Derivatives
Compound Core Structure Key Substituents Bioactivity
Target Compound Benzofuran + benzene -CH₃, -OH (triol), -COOH Analgesic, antifungal*
Benzofuranyl acetic amides Benzofuran -COOH, -CONHR Antifungal
Wood vinegar components Isolated benzofuran None fused to triol/acid General antimicrobial

Functional Group Analogs: Triol-Containing Compounds

(a) Cholestane-3β,5α,6β-triol
  • Structure : A cholesterol metabolite with three hydroxyl groups but on a steroid backbone .
(b) Panaxydol and Panax Triol
  • Structure : Linear polyacetylenes or triterpenes with hydroxyl groups, isolated from ginseng .
  • Activity : These triols inhibit lipid peroxidation and exhibit antioxidant effects, suggesting parallels if the target compound’s triol moiety engages in radical scavenging .

Pharmacological Activity Analogs

(a) Analgesic Benzofuran Derivatives
  • Examples: Compounds 6a–6f in , which have benzofuran moieties linked to α-aminoamide groups.
  • Activity : These derivatives show superior acetic acid-induced writhing inhibition compared to rafximamide, with potency influenced by substituent electronegativity and steric effects . The target compound’s triol groups may enhance binding to pain receptors (e.g., COX enzymes) via hydrogen bonding, but this requires validation.
Table 2: Analgesic Efficacy Comparison (Mouse Writhing Assay)
Compound Writhing Inhibition (%) Reference
Target Compound Not reported
6a > Rafximamide
6c < Rafximamide
(b) Antifungal Agents
  • Examples : 2-benzofuranylacetic acid derivatives from .
  • Activity : Target compound’s acetic acid group may enhance bioavailability compared to amide-based analogs, but its bulky triol substituents could reduce membrane permeability .

Biological Activity

Acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol (CAS Number: 676131-45-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol is C19H24O10C_{19}H_{24}O_{10} with a molecular weight of 412.39 g/mol. The compound features a unique benzofuran structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₄O₁₀
Molecular Weight412.39 g/mol
CAS Number676131-45-6
LogP2.82
PSA181.82 Ų

Antioxidant Activity

Research indicates that compounds similar to acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol exhibit significant antioxidant properties. A study evaluating various benzofuran derivatives demonstrated that certain analogs showed higher antioxidant activity than ascorbic acid in DPPH free radical scavenging assays. For instance:

  • Compound 28f showed an IC50 value significantly lower than ascorbic acid (IC50 = 4.57 µg/mL), indicating superior antioxidant activity.
  • Compound 28k also exhibited high antioxidant potential with an IC50 value reflecting a tenfold increase in activity compared to standard references .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been well-documented. Specifically, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For example:

  • Compounds derived from the benzofuran structure demonstrated notable inhibition of arachidonic acid-induced platelet aggregation, suggesting their potential as anti-inflammatory agents .

Cytotoxic Activity

Cytotoxic effects of related benzofuran compounds have been investigated in various cancer cell lines. The presence of the benzofuran moiety is associated with significant cytotoxicity against several types of cancer cells, including breast and liver cancer cells. In particular:

  • A study found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxic effects .

Case Studies

Several case studies have highlighted the therapeutic potential of acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol and its analogs:

  • Antioxidant Efficacy : In a comparative study involving multiple benzofuran derivatives, compounds structurally similar to acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol were shown to outperform traditional antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) in scavenging free radicals.
  • Anti-inflammatory Mechanisms : A detailed investigation into the anti-inflammatory mechanisms revealed that these compounds could effectively reduce the levels of pro-inflammatory cytokines in vitro.

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